Product packaging for Julichrome Q6 glucuronide(Cat. No.:)

Julichrome Q6 glucuronide

Cat. No.: B1262136
M. Wt: 520.5 g/mol
InChI Key: HMHKLPIPMGRQSG-SYYMLNSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Julichrome Compounds within Microbial Secondary Metabolites

Microorganisms, particularly bacteria of the genus Streptomyces, are prolific producers of secondary metabolites. nih.gov These compounds are not essential for the organism's primary growth but play crucial roles in environmental interaction, defense, and symbiosis. nih.gov The chemical diversity of these metabolites is immense, encompassing a wide range of structural classes, including polyketides, alkaloids, and peptides. mdpi.com

Within this rich chemical landscape, the julichromes represent a unique family of aromatic polyketide compounds. frontiersin.org Primarily isolated from Streptomyces species, these molecules are typically characterized by their complex, dimeric structures derived from naphthalene (B1677914) or anthracene (B1667546) precursors. acs.orgresearchgate.net Their biosynthesis is governed by intricate enzymatic machinery, including polyketide synthases (PKS) and various tailoring enzymes that perform oxidations, reductions, and couplings. nih.govacs.org For instance, research on Streptomyces sampsonii has identified a biosynthetic gene cluster responsible for producing julichromes, where a key step involves the coupling of two Julichrome Q6 units by a cytochrome P450 monooxygenase to form a dimeric structure. nih.govacs.orgrsc.org The discovery of these pathways provides fundamental insights into how microbes generate complex and bioactive molecules. mdpi.com

Research Significance of Glucuronidated Natural Products

Glucuronidation is a major pathway in Phase II metabolism, where a glucuronic acid moiety is attached to a substrate. nih.gov This process is a critical detoxification mechanism in mammals, rendering compounds more water-soluble and facilitating their excretion. nih.govresearchgate.net However, the significance of glucuronidation extends far beyond simple clearance. The addition of a glucuronide group can profoundly alter the biological properties of a parent compound. acs.orgrsc.org

In natural product research, the study of glucuronides is of paramount importance. It is increasingly recognized that the glucuronidated form of a natural product may be the truly active species in vivo, or it may possess a completely different activity profile from its aglycone (non-sugar) precursor. researchgate.netresearchgate.net Therefore, generating and studying these metabolites is essential for understanding the pharmacological effects of many dietary substances and potential drug candidates. acs.orgrsc.org The enzymatic synthesis of O-glucuronides is an active area of research, aiming to produce these compounds for further study and to potentially improve the "druggability" of natural products. acs.org

The isolation of Julichrome Q6 glucuronide was a noteworthy event because it was the first monomeric member of the julimycin B-I complex to be discovered and the very first glycoside found in the entire julichrome series. acs.org It was isolated from the terrestrial Streptomyces sp. isolate GW6225, providing a crucial link in the proposed biosynthetic pathway of the more complex, dimeric julichromes by representing a potential monomeric precursor. frontiersin.orgacs.org

Detailed Research Findings

The investigation of Streptomyces sp. isolate GW6225 led to the characterization of this compound and several other related compounds.

Table 1: Physicochemical Properties of this compound

Property Finding Source
Molecular Formula C₂₅H₂₈O₁₂ nih.gov
Molecular Weight 520 acs.org
Physical Description Polar yellowish-green solid frontiersin.org

| Natural Source | Streptomyces sp. isolate GW6225 | acs.orgnih.gov |

The co-occurrence of this compound with dimeric julichromes in the same organism lends strong support to the theory that these larger molecules are formed through the oxidative coupling of monomeric precursors. acs.org

Table 2: Compounds Isolated from Streptomyces sp. GW6225

Compound Name Classification Significance
This compound Monomeric Julichrome Glycoside First monomeric and glycosylated member of the julimycin-B complex. acs.orgnih.gov
Julichrome Q₁·₂ Dimeric Julichrome Known member of the julimycin B family. acs.orgnih.gov
Julichrome Q₁·₅ Dimeric Julichrome Known member of the julimycin B family. acs.orgnih.gov
Julichrome Q₃·₅ Dimeric Julichrome Known member of the julimycin B family. acs.orgnih.gov
4-acetylchrysophanol Anthraquinone A new microbial product and potential biosynthetic precursor. acs.orgnih.gov
N-phenyl-β-naphthylamine Aromatic Amine A new microbial product. acs.orgnih.gov

| Nosiheptide | Thiazolyl Cyclopeptide | Believed to be responsible for the extract's high antibiotic activity. acs.orgnih.gov |

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O12 B1262136 Julichrome Q6 glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28O12

Molecular Weight

520.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-6,9-dihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H28O12/c1-9(35-10(2)26)17-12-7-11-5-4-6-14(15(11)18(28)16(12)13(27)8-25(17,3)34)36-24-21(31)19(29)20(30)22(37-24)23(32)33/h4-7,9,17,19-22,24,28-31,34H,8H2,1-3H3,(H,32,33)/t9-,17-,19+,20+,21-,22+,24-,25+/m1/s1

InChI Key

HMHKLPIPMGRQSG-SYYMLNSKSA-N

Isomeric SMILES

C[C@H]([C@@H]1C2=C(C(=O)C[C@]1(C)O)C(=C3C(=C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)OC(=O)C

Canonical SMILES

CC(C1C2=C(C(=O)CC1(C)O)C(=C3C(=C2)C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC(=O)C

Synonyms

julichrome Q6 glucuronide

Origin of Product

United States

Discovery, Isolation, and Structural Characterization of Julichrome Q6 Glucuronide

Origin from Terrestrial Streptomyces Species

The quest for novel bioactive compounds frequently leads researchers to the diverse metabolic capabilities of microorganisms, particularly the genus Streptomyces. These bacteria are renowned for their production of a wide array of secondary metabolites with important applications in medicine and agriculture.

Isolation from Streptomyces sp. GW6225

Julichrome Q6 glucuronide was successfully isolated from the terrestrial actinomycete, Streptomyces sp. strain GW6225. acs.org The isolation process involved cultivation of the microorganism in a 20-liter shaker culture, followed by a series of chromatographic separations of the crude extract to yield the pure compound as a polar, yellowish-green solid. acs.org This particular strain, GW6225, was also found to produce other known dimeric julichromes, such as julichrome Q1·2, Q1·5, and Q3·5, further highlighting its role in the biosynthesis of this class of molecules. acs.org

Identification as a Monomeric Component of the Julimycin B-I Complex

The julichromes, also known as julimycins, are a unique group of dimeric naphthalene (B1677914) derivatives. acs.org The julimycin B-I complex is a family of these compounds, with the parent compound being julichrome Q6·6. acs.org The discovery of this compound was a pivotal moment in understanding the construction of this complex, as it was identified as the first monomeric precursor in the julichrome series. acs.org Its structure as a glycoside also marked it as the first of its kind within the julichrome family. acs.org This finding strongly supports the proposed biosynthetic pathway of dimeric julichromes occurring through phenol (B47542) oxidation of monomeric precursors. acs.org

Advanced Spectroscopic and Analytical Methods for Structural Elucidation

The determination of the precise chemical structure of this compound required the application of sophisticated spectroscopic and analytical techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the molecular architecture of this compound. A combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC), allowed for the complete assignment of its proton and carbon signals. acs.org

The ¹H NMR spectrum revealed key features, such as a singlet from an acidic proton and resonances corresponding to a 1,2,3-trisubstituted aromatic system. acs.org The ¹³C NMR spectrum, in conjunction with Heteronuclear Multiple Quantum Coherence (HMQC) experiments, identified all 25 carbon resonances, which included three carbonyls, ten aromatic/olefinic carbons, and several oxygenated carbons indicative of a sugar moiety. acs.org Specifically, an oxymethine carbon and five others in a specific chemical shift range pointed to the presence of a glucuronic acid unit. acs.org HMBC experiments were crucial for establishing long-range correlations between protons and carbons, which confirmed the connectivity of the aglycone and the glucuronide moiety, as well as the placement of an acetate group. acs.org

Table 1: Selected NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1204.0-
248.72.85 (m), 2.60 (m)
375.8-
444.52.88 (s)
10126.37.22 (s)
1167.65.62 (d, 2.1)
1'100.55.15 (d, 7.5)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

To determine the elemental composition of the compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) was employed. The analysis confirmed the molecular formula of this compound as C₂₅H₂₈O₁₂, which corresponds to a molecular weight of 520. acs.org This information was vital for corroborating the structural data obtained from NMR spectroscopy.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute stereochemistry. nih.govnih.gov While this method has been successfully applied to other members of the julichrome family, such as julichrome Q6·6, to confirm their absolute configurations, the primary structural elucidation of this compound reported in the literature relied on NMR and mass spectrometry data. acs.orgresearchgate.net The absolute configuration of the aglycone portion of this compound was inferred by comparing its circular dichroism (CD) spectra with that of related julichromes, which indicated an identical absolute configuration in a key part of the molecule. acs.org

Compound Names Mentioned

Glucuronidation of Julichrome Q6: Enzymology and Metabolic Research

UDP-Glucuronosyltransferase (UGT) Enzymes in Conjugation Reactions

Glucuronidation represents a major pathway in Phase II metabolism, responsible for the detoxification and elimination of numerous foreign compounds (xenobiotics) and endogenous substances. wikipedia.orgnih.gov This process is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov UGTs are microsomal glycosyltransferases that facilitate the transfer of a glucuronic acid moiety from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. wikipedia.orgnih.gov

This conjugation reaction significantly increases the hydrophilicity (water solubility) of the substrate, making the resulting glucuronide conjugate more readily excretable from the body, typically via urine or bile. wikipedia.orgnih.gov The human UGT superfamily is extensive, comprising two main families, UGT1 and UGT2, which are further divided into subfamilies such as UGT1A, UGT2A, and UGT2B. nih.gov These enzymes are primarily located in the liver but are also expressed in many extrahepatic tissues, including the intestines, kidneys, and lungs, highlighting their critical role in systemic detoxification. nih.govnih.gov The expression and activity of UGT enzymes can be influenced by genetic polymorphisms, as well as induction or inhibition by various drugs and other xenobiotics. nih.gov

Table 1: Overview of Major Human UGT Enzyme Families

Family Subfamilies Key Substrates/Functions
UGT1 UGT1A Catalyzes glucuronidation of bilirubin, steroid hormones, and a wide array of drugs. nih.govyoutube.com

| UGT2 | UGT2A, UGT2B | Involved in the metabolism of bile acids, steroids, and various xenobiotics. nih.gov |

Mechanisms of Glucuronic Acid Transfer to Julichrome Q6

The biochemical mechanism of glucuronidation involves the transfer of the glucuronosyl group from UDPGA to a substrate containing a suitable functional group. wikipedia.org This reaction proceeds via a nucleophilic substitution-like mechanism, where an electron-rich heteroatom (such as oxygen, nitrogen, or sulfur) on the substrate attacks the anomeric carbon of the glucuronic acid moiety of UDPGA. nih.govyoutube.com This results in the formation of a β-D-glucuronide conjugate. researchgate.net

While specific enzymatic studies on the glucuronidation of Julichrome Q6 have not been detailed in the available research, the molecule's structure contains multiple phenolic hydroxyl (-OH) groups. These groups are excellent nucleophiles and represent the most probable sites for enzymatic glucuronidation by UGTs. The reaction would involve a UGT enzyme catalyzing the attachment of glucuronic acid to one or more of these hydroxyl groups, thereby forming Julichrome Q6 glucuronide. The specific UGT isoform(s) responsible would determine the regioselectivity of the reaction—that is, which hydroxyl group is preferentially targeted. mdpi.com

Research on the Cellular and Subcellular Dynamics of Glucuronide Formation and Efflux

The formation of glucuronides occurs predominantly within the lumen of the endoplasmic reticulum (ER), where UGT enzymes are embedded in the microsomal membrane. wikipedia.org The substrate, such as Julichrome Q6, enters the cell and diffuses to the ER. The cofactor, UDPGA, is synthesized in the cytosol and transported into the ER lumen. nih.gov

Once the glucuronide conjugate is formed within the ER, its journey out of the cell is dictated by its altered physicochemical properties. The newly formed this compound is significantly more polar and negatively charged than its parent molecule. nih.gov This increased hydrophilicity prevents it from passively diffusing back across the lipid membranes of the ER and the cell. nih.gov Instead, its removal is an active process mediated by efflux transporters. nih.gov Cellular and subcellular elimination of glucuronides is controlled by two key factors: their formation rate by UGTs and their subsequent excretion by these transporters. nih.gov Transporter proteins, such as those from the Multidrug Resistance-Associated Protein (MRP) family, are located on the cell surface and actively pump the glucuronide conjugates out of the cell into the bloodstream for eventual elimination by the kidneys or into the bile for fecal excretion. nih.gov

In Vitro Methodologies for Investigating Glucuronidation Pathways

To study the metabolic fate of compounds like Julichrome Q6, researchers employ various in vitro systems that replicate the metabolic environment of the liver. These methods are crucial for identifying metabolites, determining the enzymes involved, and predicting metabolic clearance.

Application of Hepatic Microsomes and Cryopreserved Hepatocytes in Metabolic Stability Assays

Metabolic stability assays are designed to measure the rate at which a compound is metabolized by liver enzymes. springernature.comresearchgate.net Two of the most common and valuable test systems for this purpose are hepatic microsomes and cryopreserved hepatocytes. researchgate.netnih.gov

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver tissue homogenates. springernature.com They are a rich source of Phase I (e.g., Cytochrome P450) and Phase II (e.g., UGT) enzymes. researchgate.netspringernature.com In a typical assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors (like UDPGA for glucuronidation) to initiate the metabolic reaction. springernature.com Microsomes are particularly useful for studying the specific contributions of microsomal enzymes in a simplified system. researchgate.net

In both systems, the concentration of the parent compound is measured over time to determine its rate of disappearance, from which metabolic half-life and intrinsic clearance can be calculated. springernature.comresearchgate.net

Table 2: Comparison of In Vitro Test Systems for Glucuronidation Studies

Feature Hepatic Microsomes Cryopreserved Hepatocytes
Composition Vesicles of endoplasmic reticulum; contain CYP and UGT enzymes. researchgate.netspringernature.com Intact, viable liver cells. thermofisher.com
Enzyme Profile Primarily Phase I (CYP) and Phase II (UGT) microsomal enzymes. researchgate.net Comprehensive profile of Phase I and II enzymes, plus cytosolic enzymes. thermofisher.com
Cofactors Must be added externally (e.g., UDPGA). springernature.com Contain endogenous cofactor-generating systems. thermofisher.com
Cellular Processes Limited to enzymatic reactions. Models cellular uptake, metabolism, and efflux. nih.gov

| Primary Use | High-throughput screening, reaction phenotyping, metabolic stability. researchgate.net | Predicting in vivo clearance, studying transporter effects, metabolite profiling. nih.govthermofisher.com |

Analytical Techniques for Glucuronide Quantification and Metabolite Identification (e.g., LC-MS, UHPLC-MS)

The detection, identification, and quantification of glucuronide metabolites from in vitro assays are heavily reliant on advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netnih.gov

Liquid chromatography (LC), including its high-resolution version, Ultra-High-Performance Liquid Chromatography (UHPLC), is used to separate the components of a complex biological sample. nih.gov In a glucuronidation assay, this allows for the separation of the parent compound (e.g., Julichrome Q6) from its more polar glucuronide metabolite. scispace.com

Following separation, the compounds are introduced into a mass spectrometer (MS). Mass spectrometry measures the mass-to-charge ratio of ions, enabling precise identification of molecules. nih.gov Tandem mass spectrometry (MS/MS) is particularly powerful; it allows for the selection of an ion of a specific mass (e.g., the presumed this compound) and its fragmentation into smaller, characteristic pieces. researchgate.net This fragmentation pattern serves as a structural fingerprint, confirming the identity of the metabolite. For quantification, highly selective and sensitive triple quadrupole LC-MS/MS instruments are often used, which can directly measure glucuronides without requiring prior chemical or enzymatic cleavage. scispace.comresearchgate.net These techniques offer the specificity and sensitivity needed to accurately measure the formation of glucuronides even at very low concentrations. scispace.comnih.gov

Investigation of Biological Activities and Structure Activity Relationships Within Julichrome Compounds

General Overview of Biological Activities Associated with the Julichrome Class

Compounds within the julichrome family exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and antioxidant properties. researchgate.netresearchgate.net Research has demonstrated that the specific activity can vary significantly between different derivatives.

Antitumor and Cytotoxic Activities: Several julichrome derivatives have been evaluated for their effects on cancer cell lines. Julichrome Q6.6, for instance, displayed selective cytotoxic activity against SMMC-7721, MCF-7, and MDA-MB-231 cell lines. tandfonline.comresearchgate.net Another compound, designated 12T061A, was found to suppress the growth of HepG2 tumor cells with an IC50 value of 3.6 μM. nih.gov

Julichrome Q6 glucuronide, the first monomeric member isolated from the julimycin B-I complex, demonstrated moderate and relatively unselective cytotoxic activity across a range of human tumor cell lines, with a mean IC50 of 12.3 µM. nih.govacs.org

Antimicrobial Activities: The antimicrobial potential of the julichrome class has also been established. Julichrome Q12 has shown antibacterial activity against Micrococcus luteus and Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) of 2.0 and 8.0 μg/mL, respectively. nih.govresearchgate.net Other related compounds have demonstrated inhibitory activity against various strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 8 to 64 μg/mL. nih.govresearchgate.net The biosynthetic gene cluster responsible for producing these antibacterial julichromes has been identified in Streptomyces sampsonii associated with marine gastropod mollusks. nih.gov

Interestingly, despite the antimicrobial properties of many of its relatives, this compound displayed no significant activity against a panel of tested bacteria, fungi, or microalgae. acs.org

Anti-phytodevelopmental and Antioxidant Activities: Some members of the julichrome family have shown potential for agricultural applications, with demonstrated inhibitory effects on crown gall formation. researchgate.net Furthermore, radical-scavenging, or antioxidant, activity is a known property of julichrome derivatives. researchgate.net

CompoundBiological ActivityKey FindingsReference
This compoundCytotoxicModerate, unselective activity against human tumor cell lines (Mean IC50 = 12.3 µM). acs.org acs.org
Julichrome Q6.6CytotoxicSelective activity against SMMC-7721, MCF-7, and MDA-MB-231 cell lines. tandfonline.comresearchgate.net tandfonline.comresearchgate.net
Julichrome Q12AntibacterialActive against M. luteus (MIC = 2.0 μg/mL) and B. subtilis (MIC = 8.0 μg/mL). nih.govresearchgate.net nih.govresearchgate.net
12T061ACytotoxic, Radical ScavengerSuppressive activity in HepG2 cells (IC50 = 3.6 μM). nih.gov nih.gov
12T061CRadical ScavengerPotent radical-scavenging activity (ED50 = 18 μM), but no cytotoxic activity. nih.gov nih.gov

Mechanistic Research into Cellular Interactions of Julichrome Metabolites

While the biological activities of julichromes are well-documented, detailed mechanistic research into their specific cellular interactions remains an area of ongoing investigation. The cytotoxic effects of compounds like this compound strongly suggest interaction with critical cellular pathways. acs.org Anticancer compounds often function by inducing apoptosis (programmed cell death), arresting the cell cycle, or interfering with key proteins and enzymes involved in cancer progression. mdpi.com

Understanding the precise protein-metabolite interactions is fundamental to elucidating the mechanism of action. plos.org The study of how metabolites interact with proteins within the cell can reveal their function, whether as enzyme substrates, co-factors, or signaling molecules. plos.org For julichromes, identifying their direct binding partners within cancer cells would clarify the pathways through which they exert their cytotoxic effects and explain the observed differences in activity between various analogs.

Structure-Activity Relationship (SAR) Studies on Julichrome Analogs

Structure-activity relationship (SAR) studies are crucial in drug discovery for understanding how a molecule's chemical structure correlates with its biological activity. rsc.orgeurekaselect.com Within the julichrome class, the diverse activities observed among different analogs highlight the importance of specific structural features.

A clear example of SAR can be seen when comparing the closely related compounds 12T061A and 12T061C. nih.gov Although both are effective radical scavengers, 12T061A exhibits tumor cell growth suppressive activity, whereas 12T061C does not (IC50 > 100 μM). nih.gov This dramatic difference in cytotoxicity, despite their structural similarity, indicates that subtle changes in the molecular framework can significantly impact biological function.

Furthermore, the case of this compound provides insight into the role of specific functional groups. While many julichromes possess antimicrobial properties, the addition of a glucuronide moiety to the Julichrome Q6 core results in a compound that is cytotoxic but lacks antibacterial and antifungal activity. acs.org This suggests that the size, polarity, or specific placement of the glucuronide group may hinder interaction with microbial targets while permitting or enhancing interactions with targets in human cancer cells. The distinction between monomeric forms like this compound and dimeric structures common in the julimycin complexes is also a key factor in determining the biological activity profile. acs.orgnih.gov

CompoundKey Structural FeatureObserved Activity
This compoundMonomer with glucuronide groupCytotoxic, not antimicrobial acs.org
Julichrome Q12MonomerAntibacterial nih.govresearchgate.net
12T061A (C19H20O7)Julichrome family structureCytotoxic and Radical Scavenger nih.gov
12T061C (C20H22O7)Structurally similar to 12T061ARadical Scavenger, not cytotoxic nih.gov

Research on Radical Scavenging Properties of Julichrome Derivatives

Several julichrome derivatives have been identified as effective radical scavengers, indicating their potential as antioxidants. researchgate.net Two new members of the julichrome family, 12T061A and 12T061C, were isolated from a Streptomyces species and specifically studied for this property. nih.gov

Compound 12T061C demonstrated potent radical-scavenging activity with an ED50 value of 18 μM, an efficacy comparable to known antioxidants such as α-tocopherol. researchgate.netnih.gov Its analog, 12T061A, was a less potent scavenger, with an ED50 of 370 μM. nih.gov This research confirms that the julichrome scaffold is a promising template for antioxidant activity, although the potency can be finely tuned by the specific substitutions on the core structure. At present, there is no specific data available on the radical scavenging properties of this compound itself.

Future Directions and Research Opportunities

Advancements in Biosynthetic Engineering for Novel Julichrome Production

The engineering of polyketide synthases (PKS) and tailoring enzymes offers a powerful strategy for generating novel julichrome derivatives. The biosynthetic gene cluster responsible for julichrome production in Streptomyces sampsonii has been identified, providing a genetic blueprint for targeted modifications.

Future biosynthetic engineering efforts will likely focus on several key areas. The modular nature of PKS systems allows for the substitution of enzymatic domains to alter the polyketide backbone, potentially leading to julichromes with modified chain lengths or altered cyclization patterns. Furthermore, the enzymes responsible for post-PKS modifications, such as oxidoreductases and the yet-to-be-identified glucuronosyltransferase, are prime targets for engineering. By expressing these enzymes in heterologous hosts or modifying their substrate specificity, it may be possible to produce a diverse array of novel julichrome glycosides.

A significant challenge in the production of engineered polyketides is often low yield. Future research will likely address this by optimizing microbial host strains, such as Streptomyces, for enhanced production of both the polyketide core and the necessary sugar donors for glycosylation.

Elucidation of Undiscovered Enzymatic Functions in Polyketide Tailoring

The biosynthesis of Julichrome Q6 glucuronide involves a series of precise enzymatic modifications to the initial polyketide chain. While several tailoring enzymes in the julichrome pathway have been characterized, the specific glucuronosyltransferase responsible for attaching the glucuronic acid moiety to the Julichrome Q6 core remains unknown.

A primary focus of future research will be the identification and characterization of this key enzyme. This will likely involve genome mining of the producing Streptomyces strain for candidate glycosyltransferase genes, followed by heterologous expression and in vitro assays to confirm their function. The discovery of this enzyme will not only complete our understanding of this compound biosynthesis but also provide a valuable biocatalytic tool for the chemoenzymatic synthesis of other glucuronidated natural products.

Further investigation into the known tailoring enzymes, such as the oxygenases JuiN and JuiO, will also be crucial. Understanding their precise mechanisms and substrate specificities will provide a more complete picture of the intricate enzymatic cascade that leads to the diverse array of julichrome structures.

EnzymeFunction in Julichrome Biosynthesis
JuiLKetoreductase
JuiMAcetyltransferase
JuiIBiaryl coupling of two Julichrome Q6 units
JuiNHydroxylation of the julichrome core
JuiOEpoxidation of the julichrome core

Integration of Omics Technologies for Comprehensive Metabolomic and Enzymatic Profiling

The application of "omics" technologies, including genomics, proteomics, and metabolomics, will be instrumental in advancing our understanding of julichrome biosynthesis. A combined metabolomics and genomics approach can rapidly identify the suite of secondary metabolites produced by a Streptomyces strain and correlate them with their corresponding biosynthetic gene clusters.

Future research will likely employ advanced mass spectrometry-based metabolomic techniques to create detailed chemical inventories of Streptomyces cultures under various growth conditions. This can reveal novel julichrome derivatives and provide insights into the regulation of their production. Concurrently, proteomic analysis can identify the enzymes that are actively expressed during julichrome biosynthesis, helping to pinpoint the elusive glucuronosyltransferase and other tailoring enzymes.

This integrated omics approach will provide a systems-level view of julichrome metabolism, from the genetic blueprint to the final chemical products, and will be invaluable for guiding biosynthetic engineering efforts.

Computational Approaches in Predicting Biosynthetic Pathways and Metabolic Transformations

Computational biology and bioinformatics are becoming increasingly powerful tools for predicting natural product biosynthetic pathways. In the context of this compound, computational methods can be employed to mine microbial genomes for novel PKS and glycosyltransferase gene clusters.

Future research will likely utilize sophisticated algorithms to predict the structure of the polyketide product from the sequence of the PKS genes. Similarly, computational tools can help to identify candidate glucuronosyltransferases based on sequence homology and predicted substrate-binding pockets. These in silico predictions can significantly narrow down the number of candidate genes that need to be experimentally validated, thereby accelerating the discovery process.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound production for high-impact studies?

  • Methodological Answer : Implement Quality by Design (QbD) principles, including critical process parameter (CPP) identification. Use process analytical technology (PAT) for real-time monitoring. Publish raw data and statistical process control charts to foster transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.